N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(4-Ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule featuring a pyrido[1,2-a]pyrimidine-4-one core substituted with a methyl group at position 7 and a carboxamide moiety at position 3 linked to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-14-7-5-13(6-8-14)20-17(22)15-10-19-16-9-4-12(2)11-21(16)18(15)23/h4-11H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLHDBLWJRYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidines, the core structure of this compound, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators. This suggests that N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide might interact with these targets, leading to changes in their activities and subsequently reducing inflammation.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect pathways related to inflammation. These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins.
Result of Action
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may reduce inflammation at the molecular and cellular levels.
Biological Activity
N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound belongs to the pyrido[1,2-a]pyrimidine family, which has been recognized for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step synthetic pathways, including the formation of the pyrimidine ring through various chemical reactions.
Table 1: Synthetic Pathways of Pyrido[1,2-a]pyrimidines
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Ethyl phenyl ketone + amines | Formation of pyrido[1,2-a]pyrimidine core |
| 2 | Cyclization | Acetic anhydride + base | Closure of the pyrimidine ring |
| 3 | Functionalization | Alkyl halides | Introduction of ethoxy and methyl groups |
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit potent anticancer activity. This compound has shown promising results in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : The compound acts as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated a dose-dependent reduction in cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported at approximately 10 µM for A549 and 15 µM for HeLa cells.
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial for various biological processes:
- Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV is involved in glucose metabolism and is a target for diabetes treatment. This compound exhibited significant inhibitory activity against DPP-IV with an IC50 value of 5 nM, suggesting potential use in managing type 2 diabetes.
Table 2: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | 10 µM |
| Anticancer | HeLa (Cervical Cancer) | 15 µM |
| DPP-IV Inhibition | Dipeptidyl Peptidase IV | 5 nM |
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology and diabetes management. Its ability to modulate enzyme activity suggests potential roles in treating other conditions characterized by dysregulated enzymatic pathways.
Future Directions
Ongoing research aims to:
- Explore the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
- Investigate combination therapies with existing anticancer agents to enhance therapeutic outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Compounds with the Same Core but Varied Aryl Substituents
The pyrido[1,2-a]pyrimidine-4-one core is conserved in several analogs, with differences arising in the aryl substituent attached to the carboxamide group. Key examples include:
Table 1: Comparison of Pyrido[1,2-a]pyrimidine-4-one Derivatives
Key Observations :
- Solubility : Ethoxy groups may increase lipophilicity, reducing aqueous solubility relative to chloro analogs. This could influence bioavailability and tissue penetration.
- Synthetic Accessibility : The 3-chlorophenyl analog (CAS 877649-65-5) is commercially available at lower costs ($8–$10/g), suggesting scalability advantages .
Compounds with Modified Core Structures
Several analogs diverge in core architecture, altering pharmacological profiles:
Table 2: Comparison of Heterocyclic Core Variations
Key Observations :
- Core Complexity : The dipyrido core in introduces additional nitrogen atoms and a methoxyethyl chain, likely enhancing hydrogen-bonding capacity but increasing metabolic liability due to higher molecular weight (433.47 vs. ~323.34) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
